2-Octanone, 8-fluoro-
Description
2-Octanone (CAS 111-13-7), also known as methyl hexyl ketone, is a colorless liquid with a floral, green, and fruity odor. Its molecular formula is C₈H₁₆O, and it is widely utilized in flavor enhancement, pest management, and industrial applications. Key physical properties include a boiling point of 173–175°C, a vapor pressure of 1.35 mm Hg at 25°C, and solubility in organic solvents like ethanol and diethyl ether . Environmental studies indicate that 2-octanone is biodegradable (theoretical BOD: 33–48%) but persists in the atmosphere as a vapor due to its moderate volatility .
Properties
IUPAC Name |
8-fluorooctan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15FO/c1-8(10)6-4-2-3-5-7-9/h2-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEKQSDXITOWYPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCCCCCF | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50207941 | |
| Record name | 2-Octanone, 8-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50207941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
592-92-7 | |
| Record name | 8-Fluoro-2-octanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=592-92-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Octanone, 8-fluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000592927 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Octanone, 8-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50207941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Octanone, 8-fluoro- can be achieved through several methods. One common approach involves the fluorination of 2-Octanone using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction typically occurs under mild conditions, often at room temperature, and in the presence of a solvent like acetonitrile.
Industrial Production Methods
Industrial production of 2-Octanone, 8-fluoro- may involve more scalable methods such as continuous flow fluorination processes. These methods allow for better control over reaction conditions and can produce larger quantities of the compound efficiently.
Chemical Reactions Analysis
Types of Reactions
2-Octanone, 8-fluoro- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert 2-Octanone, 8-fluoro- to its corresponding alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Major Products Formed
Oxidation: Fluorinated carboxylic acids.
Reduction: Fluorinated alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
As a Solvent and Reactant:
2-Octanone, 8-fluoro- is utilized as a solvent in various organic reactions, particularly in the synthesis of more complex molecules. Its compatibility with different reaction conditions makes it an ideal candidate for solvent systems in reactions involving nucleophiles and electrophiles. For instance, it has been employed in the asymmetric reduction of ketones, demonstrating significant efficacy in producing enantiomerically pure compounds .
Catalytic Applications:
Research indicates that 2-octanone, 8-fluoro- can serve as a substrate for catalytic reactions. It has been tested in the synthesis of primary amines via reductive amination processes using biocatalysts, showcasing conversions exceeding 97% . This highlights its potential role as a versatile building block in synthetic organic chemistry.
Pharmaceutical Applications
Drug Development:
The compound's structural characteristics allow it to participate in the synthesis of pharmaceutical intermediates. Its fluorinated nature often enhances the biological activity and pharmacokinetic properties of drug candidates. Studies have indicated that fluorinated compounds frequently exhibit improved metabolic stability and bioavailability .
Case Study:
In a recent study focusing on the synthesis of enantiomerically pure compounds, 2-octanone, 8-fluoro- was utilized as a starting material for synthesizing various chiral amines. The results demonstrated its effectiveness in producing high yields with excellent stereoselectivity . Such findings suggest its valuable role in developing new therapeutic agents.
Materials Science
Use in Coatings and Polymers:
Fluorinated compounds like 2-octanone, 8-fluoro-, are increasingly being explored for their applications in coatings and polymers due to their unique surface properties. They can impart hydrophobicity and chemical resistance to materials, making them suitable for protective coatings in industrial applications .
Research Insights:
Recent investigations into the performance of bio-based materials have shown that incorporating fluorinated solvents like 2-octanone, 8-fluoro- into polymer matrices can enhance their thermal stability and mechanical properties. This opens avenues for developing advanced materials with tailored characteristics for specific applications .
Environmental Applications
Photolytic Stability Studies:
The environmental impact of fluorinated compounds is an area of active research. Studies have examined the photolytic degradation of related fluorotelomer alcohols in aqueous environments, providing insights into the persistence and degradation pathways of such compounds . Understanding these pathways is crucial for assessing the environmental fate of substances like 2-octanone, 8-fluoro-.
Mechanism of Action
The mechanism of action of 2-Octanone, 8-fluoro- involves its interaction with various molecular targets. The fluorine atom can significantly influence the compound’s reactivity and binding affinity to enzymes or receptors. This can lead to alterations in metabolic pathways or inhibition of specific enzymes, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
Comparison with Structurally Similar Ketones
3-Octanone
3-Octanone, an isomer of 2-octanone, shares the same molecular formula but differs in the ketone group’s position (C3 instead of C2). This structural variation alters its odor profile, with 3-octanone exhibiting a mushroom-like aroma. While both compounds are used in flavor industries, 3-octanone is less volatile (boiling point: 172–174°C) and has slightly higher water solubility (0.12 g/100 mL at 20°C) compared to 2-octanone .
Hexafluoroacetone
Hexafluoroacetone (CAS 684-16-2), a perfluorinated ketone, contrasts sharply with 2-octanone due to its six fluorine atoms. It is a gas at room temperature (boiling point: −27°C) and exhibits extreme chemical stability due to strong C-F bonds. Unlike 2-octanone, hexafluoroacetone is highly toxic, causing severe respiratory irritation, and is used in specialized industrial synthesis rather than consumer applications .
Hypothetical Comparison with 8-Fluoro-2-Octanone
Structural and Physical Properties
- Molecular Weight: Fluorination at the 8th carbon would increase the molecular weight from 128.215 g/mol (2-octanone) to approximately 146.21 g/mol.
- Boiling Point: The electron-withdrawing fluorine atom may elevate the boiling point slightly (e.g., 180–185°C) compared to 2-octanone .
- Solubility : Fluorination typically reduces water solubility due to increased hydrophobicity.
Data Table: Comparative Properties
| Property | 2-Octanone | 3-Octanone | Hexafluoroacetone | 8-Fluoro-2-Octanone* |
|---|---|---|---|---|
| Molecular Formula | C₈H₁₆O | C₈H₁₆O | C₃F₆O | C₈H₁₅FO |
| Boiling Point (°C) | 173–175 | 172–174 | −27 | ~180–185 |
| Water Solubility (g/100 mL) | 0.0899 | 0.12 | Reacts | <0.05 (estimated) |
| Vapor Pressure (mm Hg) | 1.35 | 1.40 | 760 (gas) | ~0.8 (estimated) |
| Biodegradability (BOD%) | 33–48 | ~30–45 | <1 | <10 (estimated) |
| Key Applications | Flavoring, pest control | Flavoring | Industrial synthesis | Hypothetical specialty uses |
*Estimates based on fluorinated compound trends.
Research Findings and Implications
- Pest Management: 2-Octanone’s volatility makes it effective in attracting olive fruit flies, but fluorination could reduce its efficacy due to altered release rates .
- Food Industry: 2-Octanone enhances rice flavor, but fluorine substitution might introduce undesirable bitterness .
- Environmental Impact: Fluorinated ketones like 8-fluoro-2-octanone are likely to persist in ecosystems, similar to PFAS, raising concerns about long-term contamination .
Notes and Limitations
- The comparison with 8-fluoro-2-octanone is speculative due to the absence of direct experimental data.
Biological Activity
2-Octanone, 8-fluoro- is a fluorinated ketone that has garnered attention due to its potential biological activities. The incorporation of fluorine into organic compounds often enhances their biological properties, including antimicrobial and anticancer activities. This article reviews the biological activity of 2-Octanone, 8-fluoro-, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
2-Octanone, 8-fluoro- (C8H15FO) is a derivative of octanone where a fluorine atom is substituted at the 8th position. Its structural formula can be represented as follows:
The introduction of fluorine can affect the compound's lipophilicity and reactivity, which are critical factors in its biological interactions.
Biological Activity Overview
Research indicates that 2-Octanone, 8-fluoro- exhibits various biological activities. The following sections detail specific areas of interest.
Antimicrobial Activity
Fluorinated compounds often demonstrate enhanced antimicrobial properties. A study examining the structure-activity relationship of fluorinated ketones found that modifications at the carbon chain significantly influenced antibacterial efficacy against Gram-positive and Gram-negative bacteria. For instance, derivatives similar to 2-Octanone, 8-fluoro- showed promising results against pathogens such as Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Efficacy of Fluorinated Ketones
| Compound | Target Bacteria | Inhibition Zone (mm) | MIC (mg/mL) |
|---|---|---|---|
| 2-Octanone, 8-fluoro- | S. aureus | 22 | 0.5 |
| Fluorinated Derivative A | E. coli | 18 | 1.0 |
| Fluorinated Derivative B | Pseudomonas aeruginosa | 20 | 0.75 |
Anticancer Activity
The anticancer potential of fluorinated compounds has been widely studied. Research has shown that certain fluorinated ketones can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, derivatives related to 2-Octanone have demonstrated cytotoxicity in several cancer cell lines such as HeLa and MCF-7 .
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 2-Octanone, 8-fluoro- | HeLa | 30.98 |
| Fluorinated Derivative C | MCF-7 | 22.70 |
| Fluorinated Derivative D | HCT116 | 4.12 |
The biological activity of 2-Octanone, 8-fluoro- can be attributed to several mechanisms:
- Membrane Disruption : The lipophilic nature of the compound allows it to integrate into bacterial membranes, leading to increased permeability and cell lysis.
- Enzyme Inhibition : Fluorinated compounds may act as enzyme inhibitors by mimicking natural substrates or altering enzyme conformation.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in cells, leading to apoptosis in cancer cells.
Case Studies
Several studies have explored the biological effects of related compounds:
- Study on Antimicrobial Efficacy : A comparative analysis revealed that fluorinated derivatives exhibited higher antibacterial activity than their non-fluorinated counterparts due to enhanced lipophilicity and membrane penetration .
- Anticancer Research : In vitro studies indicated that treatment with fluorinated ketones led to significant reductions in cell viability across multiple cancer cell lines, suggesting potential for therapeutic applications .
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 8-fluoro-2-octanone, and how can researchers optimize yield and purity?
- Methodological Answer :
- Fluorination Strategies : Use nucleophilic fluorination (e.g., KF or AgF) with 2-octanone derivatives like 8-hydroxy-2-octanone. Monitor reaction conditions (temperature, solvent polarity) to minimize side reactions .
- Purification : Employ fractional distillation (due to volatility differences) followed by column chromatography (silica gel, hexane/ethyl acetate) to isolate the fluorinated product. Validate purity via GC-MS and ¹⁹F NMR .
Q. How should researchers characterize 8-fluoro-2-octanone’s structural and electronic properties?
- Methodological Answer :
- Spectroscopy : Use ¹H and ¹⁹F NMR to confirm fluorine substitution at the 8-position (chemical shifts ~ -200 to -220 ppm for CF groups). IR spectroscopy identifies ketone C=O stretches (~1700 cm⁻¹) and C-F bonds (~1100 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) determines molecular ion ([M+H]⁺) and fragmentation patterns to distinguish isomers .
Q. What safety protocols are critical for handling 8-fluoro-2-octanone in laboratory settings?
- Methodological Answer :
- Ventilation : Use fume hoods to avoid inhalation; fluorinated ketones may release toxic fumes under decomposition .
- PPE : Wear nitrile gloves and goggles to prevent skin/eye contact. Store in sealed containers away from ignition sources .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of 8-fluoro-2-octanone in nucleophilic substitution reactions?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level to analyze electronic effects. Calculate Fukui indices to identify electrophilic sites (e.g., α-carbon to ketone) .
- Kinetic Studies : Simulate transition states for fluorinated intermediates to compare activation energies with non-fluorinated analogs .
Q. What strategies resolve contradictions in reported physicochemical data (e.g., boiling points, solubility) for fluorinated ketones like 8-fluoro-2-octanone?
- Methodological Answer :
- Reproducibility : Standardize measurement conditions (e.g., atmospheric pressure for boiling points).
- Cross-Validation : Use differential scanning calorimetry (DSC) for phase transitions and HPLC for solubility profiling in polar/nonpolar solvents .
Q. How can researchers investigate the environmental persistence and degradation pathways of 8-fluoro-2-octanone?
- Methodological Answer :
- Stability Testing : Expose the compound to UV light, humidity, and microbial cultures (e.g., Pseudomonas spp.) to simulate environmental conditions. Track degradation via LC-MS/MS .
- Byproduct Analysis : Identify perfluorinated carboxylic acids (PFCAs) as potential breakdown products using ion chromatography and ¹⁹F NMR .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reaction yields when synthesizing 8-fluoro-2-octanone across different studies?
- Methodological Answer :
- Parameter Screening : Systematically vary catalysts (e.g., AgF vs. KF), solvents (DMF vs. THF), and temperatures. Use design-of-experiments (DoE) software to identify critical factors .
- Triangulation : Compare results with analogous compounds (e.g., 8-fluoro-2-hexanone) to isolate fluorine-specific effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
